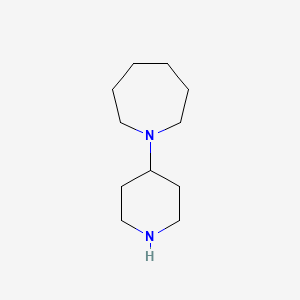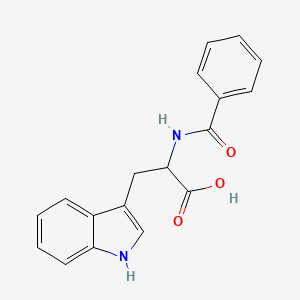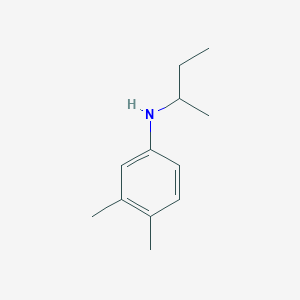
N-(1-methylpropyl)-3,4-dimethyl-aniline
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a well-studied compound .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would include the starting materials, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined by various spectroscopic techniques such as NMR, IR, UV-Vis, etc. The structure is then analyzed in terms of bond lengths, bond angles, and conformation .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various thermodynamic and kinetic properties .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A theoretical study using density functional theory (DFT) explored the inhibition efficiencies of various organic compounds, including analogs of N-(1-methylpropyl)-3,4-dimethyl-aniline, as corrosion inhibitors. The study aimed to elucidate the relationship between molecular structure and corrosion inhibition potential, focusing on parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the gap energy (ΔE). The results suggested that the molecular structure significantly influences the efficiency of corrosion inhibition, with specific configurations offering enhanced protective capabilities against metal corrosion (Wang et al., 2006).
Fluorescent Thermometry
Research into twisted-intramolecular-charge-transfer (TICT) phenomena led to the development of a ratiometric fluorescent thermometer based on a compound structurally related to this compound. This thermometer exhibits a unique increase in fluorescence intensity with rising temperatures, attributed to the activation of more vibrational bands and stronger TICT emissions. The innovative approach allows for accurate temperature measurements through ratiometric detection, offering a new tool for various scientific applications (Cao et al., 2014).
Green Chemistry in Methylation Reactions
A study focused on the transesterification of cyclic carbonates with anilines, including derivatives of this compound, to produce N,N-dimethyl derivatives in a green chemistry approach. This method leverages faujasites (a type of zeolite) and dimethyl carbonate for selective N-methylation, offering an environmentally friendly alternative to traditional methylation methods. The process showcases the potential of utilizing sustainable catalysts and reagents in organic synthesis, aligning with the principles of green chemistry (Selva et al., 2008).
Photophysical Properties
Investigations into the photophysical properties of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a compound related to this compound, have provided insights into the behavior of such molecules under ultraviolet light. This research is crucial for understanding the fundamental processes in photochemistry and photophysics, which have implications for fields ranging from materials science to molecular biology (Thompson et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a similar manner to other structurally related compounds, potentially leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted via the kidneys .
Result of Action
Similar compounds have been found to have various effects on cellular processes, potentially leading to changes in cell function .
Action Environment
The action, efficacy, and stability of N-(1-methylpropyl)-3,4-dimethyl-aniline can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. Specific studies on the influence of environmental factors on this compound are currently lacking .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-butan-2-yl-3,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-5-11(4)13-12-7-6-9(2)10(3)8-12/h6-8,11,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRFXZMCMONWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266276 | |
| Record name | 3,4-Dimethyl-N-(1-methylpropyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56038-90-5 | |
| Record name | 3,4-Dimethyl-N-(1-methylpropyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56038-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethyl-N-(1-methylpropyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


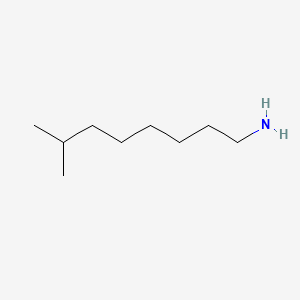



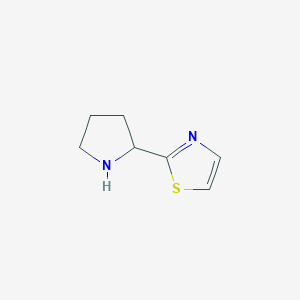

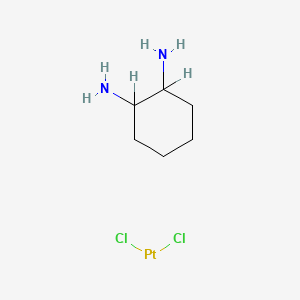
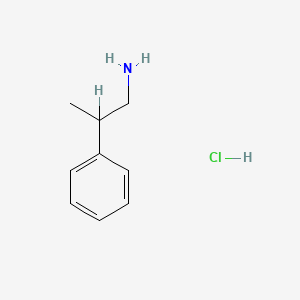
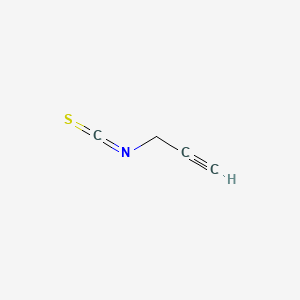
![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B3416023.png)


